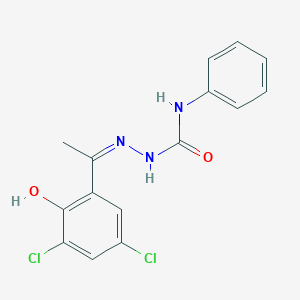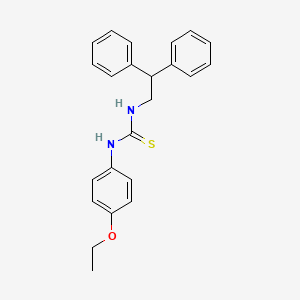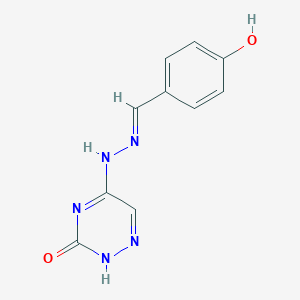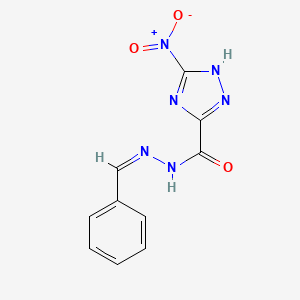
1-(3,5-dichloro-2-hydroxyphenyl)-1-ethanone N-phenylsemicarbazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,5-dichloro-2-hydroxyphenyl)-1-ethanone N-phenylsemicarbazone, also known as DHEPS, is a synthetic compound that has been widely used in scientific research due to its potential applications in various fields. This compound belongs to the class of semicarbazones and has been extensively studied for its biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 1-(3,5-dichloro-2-hydroxyphenyl)-1-ethanone N-phenylsemicarbazone is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cellular processes. 1-(3,5-dichloro-2-hydroxyphenyl)-1-ethanone N-phenylsemicarbazone has been shown to inhibit the activity of enzymes such as acetylcholinesterase and tyrosinase, which are involved in neurotransmitter signaling and melanin synthesis, respectively. 1-(3,5-dichloro-2-hydroxyphenyl)-1-ethanone N-phenylsemicarbazone has also been shown to inhibit the activity of proteins such as DNA polymerase and reverse transcriptase, which are involved in DNA replication and viral replication, respectively.
Biochemical and Physiological Effects:
1-(3,5-dichloro-2-hydroxyphenyl)-1-ethanone N-phenylsemicarbazone has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and inhibit the growth of various microorganisms such as bacteria and fungi. 1-(3,5-dichloro-2-hydroxyphenyl)-1-ethanone N-phenylsemicarbazone has also been shown to have antioxidant and anti-inflammatory properties, which may be beneficial in the treatment of various diseases such as Alzheimer's and Parkinson's.
Vorteile Und Einschränkungen Für Laborexperimente
1-(3,5-dichloro-2-hydroxyphenyl)-1-ethanone N-phenylsemicarbazone has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and its purity and yield can be determined using analytical techniques. 1-(3,5-dichloro-2-hydroxyphenyl)-1-ethanone N-phenylsemicarbazone is also stable under various conditions and can be stored for long periods of time. However, 1-(3,5-dichloro-2-hydroxyphenyl)-1-ethanone N-phenylsemicarbazone has some limitations for use in lab experiments. It is toxic and should be handled with care, and its mechanism of action is not fully understood, which may limit its potential applications.
Zukünftige Richtungen
There are several future directions for the study of 1-(3,5-dichloro-2-hydroxyphenyl)-1-ethanone N-phenylsemicarbazone. One potential direction is the synthesis of new derivatives of 1-(3,5-dichloro-2-hydroxyphenyl)-1-ethanone N-phenylsemicarbazone with improved properties such as increased potency and selectivity. Another direction is the study of the mechanism of action of 1-(3,5-dichloro-2-hydroxyphenyl)-1-ethanone N-phenylsemicarbazone, which may lead to the discovery of new targets for drug development. Additionally, the potential applications of 1-(3,5-dichloro-2-hydroxyphenyl)-1-ethanone N-phenylsemicarbazone in catalysis and materials science warrant further investigation.
Synthesemethoden
The synthesis of 1-(3,5-dichloro-2-hydroxyphenyl)-1-ethanone N-phenylsemicarbazone involves the reaction of 3,5-dichloro-2-hydroxybenzaldehyde with ethanone and phenylsemicarbazide in the presence of a catalyst. The resulting compound is then purified using various techniques such as recrystallization and chromatography. The purity and yield of the final product can be determined using analytical techniques such as NMR and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
1-(3,5-dichloro-2-hydroxyphenyl)-1-ethanone N-phenylsemicarbazone has been extensively studied for its potential applications in various fields of scientific research. It has been shown to have antimicrobial, antitumor, and antiviral properties. 1-(3,5-dichloro-2-hydroxyphenyl)-1-ethanone N-phenylsemicarbazone has also been used as a fluorescent probe for the detection of metal ions and as a chelating agent for the removal of heavy metals from contaminated water. In addition, 1-(3,5-dichloro-2-hydroxyphenyl)-1-ethanone N-phenylsemicarbazone has been used as a ligand for the synthesis of metal complexes with potential applications in catalysis and materials science.
Eigenschaften
IUPAC Name |
1-[(Z)-1-(3,5-dichloro-2-hydroxyphenyl)ethylideneamino]-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2N3O2/c1-9(12-7-10(16)8-13(17)14(12)21)19-20-15(22)18-11-5-3-2-4-6-11/h2-8,21H,1H3,(H2,18,20,22)/b19-9- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHXWTUYWZJZRRC-OCKHKDLRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)NC1=CC=CC=C1)C2=C(C(=CC(=C2)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/NC(=O)NC1=CC=CC=C1)/C2=C(C(=CC(=C2)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-2-[1-(3,5-dichloro-2-hydroxyphenyl)ethylidene]-N-phenylhydrazinecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{3-(3-chlorobenzyl)-1-[(5-fluoro-2-methylphenyl)sulfonyl]-3-piperidinyl}methanol](/img/structure/B6079064.png)
![2-[1-(3,5-dimethoxybenzyl)-4-(4-isopropoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6079067.png)

![3-{1-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}-N-(4-fluoro-2-methylphenyl)propanamide](/img/structure/B6079088.png)
![3-{2-oxo-2-[2-(3-phenylpropyl)-4-morpholinyl]ethyl}-1,2,3-oxadiazol-3-ium-5-olate](/img/structure/B6079094.png)
![N-{5-[(4-chloro-2-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(2-methoxyphenyl)urea](/img/structure/B6079105.png)
![{5-[(2-methoxy-1-naphthyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B6079116.png)
![2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(2-methylphenyl)acetamide](/img/structure/B6079120.png)
![N-({1-[2-(2-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N,4-dimethyl-2-oxopentanamide](/img/structure/B6079132.png)


![1-(4-ethyl-1-piperazinyl)-3-(4-{[(3-fluorobenzyl)amino]methyl}-2-methoxyphenoxy)-2-propanol](/img/structure/B6079143.png)

![1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-N-[3-(1H-pyrazol-1-yl)benzyl]ethanamine](/img/structure/B6079161.png)